5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: is a complex organic compound that belongs to the class of triazolopyrimidines. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, making it a significant subject of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate forms a hydrazone intermediate, which then undergoes cyclization with methyl isocyanate to yield the desired triazolopyrimidine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Medicine: Medicinally, the compound has shown potential in the development of anti-cancer agents, anti-inflammatory drugs, and other therapeutic applications .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various bioactive compounds .
Mechanism of Action
The mechanism of action of 5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, it can modulate signaling pathways by interacting with kinases and other proteins involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
- 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
- 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness: Compared to similar compounds, 5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of the trimethoxyphenyl group and the triazolopyrimidine scaffold. This combination enhances its pharmacological profile, making it more effective in targeting specific enzymes and receptors .
Properties
IUPAC Name |
5-methyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-9-5-13(20-15(18-9)16-8-17-20)19-10-6-11(21-2)14(23-4)12(7-10)22-3/h5-8,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPNMRGVXZDDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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